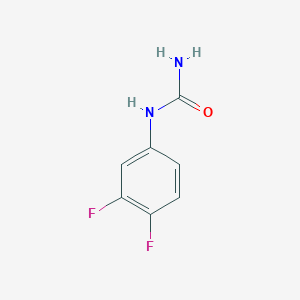

N-(3,4-difluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,4-difluorophenyl)urea” is a chemical compound with the molecular formula C7H6F2N2O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group .

Molecular Structure Analysis

The molecular structure of “N-(3,4-difluorophenyl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group . This group consists of a phenyl ring (a six-membered carbon ring) with fluorine atoms attached to the 3rd and 4th carbon atoms .

Applications De Recherche Scientifique

Photocatalytic Applications

N-(3,4-difluorophenyl)urea has been used in the synthesis of BiVO4 particles via the combustion method for photocatalytic methylene blue (MB) degradation . The study showed that the use of urea supports the binary and ternary phase combination (i.e., V6O13 and BiVO4), which is crucial for the photocatalytic process .

Insecticidal Applications

Chalcone derivatives synthesized from 4-aminoacetophenone, which include urea-containing substances, have shown significant insecticidal activity . Specifically, 1-(4-cinnamoylphenyl)-3-(p-tolyl)urea exhibited the greatest insecticidal activity, resulting in 73% mortality at 100µg/fly after 24h .

Environmental Sustainability

The use of urea-containing substances, including N-(3,4-difluorophenyl)urea, in the synthesis of BiVO4 particles contributes to environmental sustainability . This is because the process leverages biomass as a fuel source and uses orange peel phytochemicals as stabilizing and complexing agents, eliminating the need for nitric acid required in conventional methods .

Water Purification

Photocatalysis, a process that involves the use of a semiconductor catalyst like BiVO4 (synthesized using urea), is an attractive ecological method for water purification . The process involves the generation of reactive chemical species that degrade contaminants .

Material Science

N-(3,4-difluorophenyl)urea is used in material science research, particularly in the synthesis of new materials . For instance, it has been used in the synthesis of BiVO4 particles, which have applications in photocatalysis .

Agricultural Applications

Urea and its derivatives, including N-(3,4-difluorophenyl)urea, have been used in agriculture, particularly in nitrogen application for crops . The use of nano-urea has shown to significantly improve the partial factor productivity of crops .

Safety And Hazards

Propriétés

IUPAC Name |

(3,4-difluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVNHNDOMDZASQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)

![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)

![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)

![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)

![diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2392263.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)